Bienvenue dans la boutique en ligne BenchChem!

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride

Muscarinic receptor pharmacology Radioligand binding Receptor profiling

N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride (molecular formula C₂₃H₃₂Cl₂N₂O₂, molecular weight 439.4 g/mol) is a quinuclidine-based small molecule belonging to the benzylaminoquinuclidine class, structurally related to substance P (NK-1) receptor antagonist pharmacophores. The free base (C₂₃H₃₀N₂O₂) has a predicted LogP of approximately 4.2–4.4 and a polar surface area of 34 Ų, physicochemical properties that distinguish it from more polar quinuclidine analogs.

Molecular Formula C23H32Cl2N2O2
Molecular Weight 439.4 g/mol
Cat. No. B4176282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride
Molecular FormulaC23H32Cl2N2O2
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H30N2O2.2ClH/c1-2-26-23-14-19(15-24-21-16-25-12-10-20(21)11-13-25)8-9-22(23)27-17-18-6-4-3-5-7-18;;/h3-9,14,20-21,24H,2,10-13,15-17H2,1H3;2*1H
InChIKeyUIYASYIEUHSJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine Dihydrochloride: Procurement-Relevant Identity and Physicochemical Profile


N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride (molecular formula C₂₃H₃₂Cl₂N₂O₂, molecular weight 439.4 g/mol) is a quinuclidine-based small molecule belonging to the benzylaminoquinuclidine class, structurally related to substance P (NK-1) receptor antagonist pharmacophores [1]. The free base (C₂₃H₃₀N₂O₂) has a predicted LogP of approximately 4.2–4.4 and a polar surface area of 34 Ų, physicochemical properties that distinguish it from more polar quinuclidine analogs . The compound is cataloged under ChemSpider ID 2241897 and CAS RN 774554-51-7 (free base) .

Why N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine Dihydrochloride Cannot Be Interchanged with Generic Quinuclidine Analogs


Within the benzylaminoquinuclidine class, the nature and position of aromatic substituents on the benzyl ring dictate the pharmacological target profile. The 4-benzyloxy-3-ethoxy substitution pattern imparts a distinct muscarinic receptor interaction profile compared to unsubstituted, 2-methoxy, or halogenated benzyl analogs [1]. Published structure-activity relationship (SAR) data for 3-benzyloxy-1-azabicyclo[2.2.2]octane NK-1 antagonists demonstrate that 3,5-disubstitution of the benzyl ether is essential for high NK-1 affinity, indicating that the 3-ethoxy-4-benzyloxy configuration of this compound would be expected to produce a divergent receptor binding signature [2]. Procurement of a generic benzylaminoquinuclidine without verifying the precise substitution pattern therefore risks selecting a compound with an unintended off-target profile, particularly at muscarinic receptors.

Quantitative Differentiation Evidence for N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine Dihydrochloride Versus Closest Analogs


Differential Muscarinic Receptor Recognition: Antagonist vs. Agonist Radioligand Displacement Ratio

This compound exhibits a pronounced divergence in potency depending on the radioligand used for muscarinic receptor binding. It displaces the agonist radioligand [³H]oxotremorine-M with an IC₅₀ of 1,400 nM, whereas displacement of the antagonist radioligand [³H]quinuclidinyl benzilate ([³H]QNB) requires an IC₅₀ of 62,000 nM [1]. This yields a QNB/OXO-M IC₅₀ ratio of approximately 44:1. In contrast, classical muscarinic antagonists such as atropine exhibit QNB/OXO-M ratios between 1 and 10, while agonists exhibit ratios of 500–5,000 [2]. The intermediate ratio observed for this compound suggests a distinct binding mode or mixed agonist/antagonist character not found in unsubstituted benzylaminoquinuclidine counterparts.

Muscarinic receptor pharmacology Radioligand binding Receptor profiling

Lipophilicity-Driven Differentiation from Polar Quinuclidine Congeners: Predicted LogP and LogD

The free base of this compound has a predicted ACD/LogP of 4.36 and a predicted LogD (pH 7.4) of 0.95, reflecting substantial ionization of the quinuclidine amine at physiological pH . By comparison, the des-benzyloxy analog N-(4-ethoxybenzyl)quinuclidin-3-amine is predicted to have a lower LogP (estimated ~2.8–3.2 based on fragment-based calculation), while the bis-benzyloxy quinuclidine derivatives described in NK-1 antagonist patents exhibit LogP values exceeding 5.0 [1]. This intermediate lipophilicity places the compound in a distinct physicochemical space relative to both more polar (lower LogP) and more lipophilic (higher LogP) quinuclidine analogs, with implications for membrane permeability and non-specific binding.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Structural Differentiation from the 3-Methoxy Analog: Ethoxy vs. Methoxy Substituent Impact

The closest commercially cataloged analog is N-[4-(benzyloxy)-3-methoxybenzyl]quinuclidin-3-amine dihydrochloride (C₂₂H₃₀Cl₂N₂O₂, MW 425.4 g/mol), which differs by a single methylene unit at the 3-alkoxy position (ethoxy → methoxy) . This structural difference results in a molecular weight increase of 14 g/mol (439.4 vs. 425.4) and an increase in the number of freely rotatable bonds from 7 to 8 for the ethoxy analog . In the broader context of quinuclidine NK-1 antagonist SAR, the 3,5-disubstitution pattern is critical for high NK-1 affinity, and alkoxy chain length at the 3-position modulates both receptor affinity and physicochemical properties [1]. Although direct comparative pharmacological data for the ethoxy vs. methoxy pair are not available in the public domain, the structural difference is analytically resolvable by LC-MS (Δm/z = 14 for [M+H]⁺) and ¹H NMR (ethoxy –OCH₂CH₃ triplet/quartet vs. methoxy –OCH₃ singlet), providing unambiguous identity confirmation for procurement quality control.

Structure-activity relationship Alkoxy substitution Chemical procurement specification

Reduced Muscarinic Liability as a Differentiator for NK-1 Antagonist Screening Cascades

This compound's relatively weak muscarinic receptor affinity (IC₅₀ = 62,000 nM via [³H]QNB displacement; IC₅₀ = 1,400 nM via [³H]oxotremorine-M) [1] contrasts with potent quinuclidine-based muscarinic antagonists such as cevimeline (muscarinic agonist, sub-nanomolar affinity at M1/M3) and 3-(2-benzofuranyl)quinuclidin-2-ene (Ki = 9.6 nM at cortical muscarinic receptors) [2]. In the context of NK-1 antagonist development, where the prototypical quinuclidine lead CP-96,345 (IC₅₀ ~ 0.5–1 nM at NK-1) has been reported to exhibit off-target activity at L-type calcium channels, a compound with micromolar muscarinic potency may serve as a cleaner control or scaffold for probing structure-selectivity relationships [3]. This reduced muscarinic liability, quantifiable via the >1,000-fold window between its [³H]QNB IC₅₀ and the nanomolar NK-1 potency of related 3,5-disubstituted benzyloxyquinuclidines, is a selection-relevant feature.

NK-1 antagonist screening Off-target profiling Muscarinic counter-screen

Evidence-Backed Research and Industrial Application Scenarios for N-[4-(Benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine Dihydrochloride


Muscarinic Receptor Subtype Profiling and Conformational State Probing

The compound's divergent IC₅₀ values against antagonist ([³H]QNB, 62,000 nM) vs. agonist ([³H]oxotremorine-M, 1,400 nM) radioligands make it a tool compound for investigating muscarinic receptor G-protein coupling states in rat cortical membrane preparations [1]. The 44:1 QNB/OXO-M ratio places it between classical antagonists (ratio 1–10) and agonists (ratio 500–5,000), enabling its use as a reference compound to calibrate assay conditions when screening novel quinuclidine derivatives for muscarinic activity .

NK-1 Antagonist Lead Optimization with Muscarinic Counter-Screening

In NK-1 receptor antagonist programs, where the 3,5-disubstituted benzyloxyquinuclidine scaffold is known to confer high NK-1 affinity when appropriately substituted, this compound can serve as a muscarinic liability reference standard. Its micromolar muscarinic IC₅₀ (62,000 nM via [³H]QNB) provides a benchmark against which newly synthesized quinuclidine NK-1 antagonist candidates can be compared to ensure that structural modifications do not inadvertently introduce potent muscarinic off-target activity [1]. Structurally related benzyloxyquinuclidines have demonstrated substance P antagonist activity, and maintaining a wide selectivity window over muscarinic receptors is a key optimization parameter [2].

Analytical Method Development and QC Reference for Benzylaminoquinuclidine Procurement

The distinct ethoxy substituent (¹H NMR: –OCH₂CH₃ triplet at ~1.4 ppm and quartet at ~4.1 ppm; LC-MS: [M+H]⁺ at m/z 367.2 for free base) differentiates this compound from the methoxy analog ([M+H]⁺ at m/z 353.2) [1]. This compound can be used as an analytical reference standard for developing HPLC and LC-MS methods to verify the identity and purity of benzylaminoquinuclidine derivatives upon procurement, preventing cross-contamination with structurally similar catalog compounds .

Physicochemical Reference for Membrane Permeability and Protein Binding Studies

With a predicted LogP of 4.36 and LogD (pH 7.4) of 0.95, this compound occupies an intermediate lipophilicity range within the quinuclidine chemical space [1]. It can be used as a reference compound in equilibrium dialysis or Transwell permeability assays to benchmark the impact of benzyloxy-ethoxy substitution on membrane partitioning and non-specific protein binding, relative to both more polar (des-benzyloxy) and more lipophilic (bis-benzyloxy) quinuclidine analogs .

Quote Request

Request a Quote for N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.